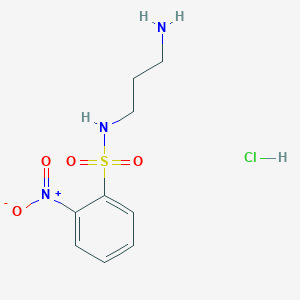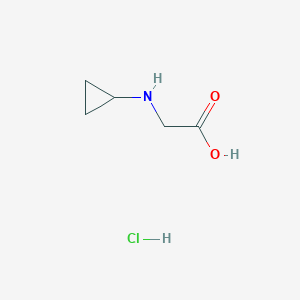
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride
Übersicht
Beschreibung
“N-(3-Aminopropyl)methacrylamide Hydrochloride” (APMA) is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .
Molecular Structure Analysis
The empirical formula for APMA is C7H14N2O · HCl . The molecular weight is 178.66 .
Chemical Reactions Analysis
APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
Physical And Chemical Properties Analysis
APMA is a powder that contains ≤1,000 ppm MEHQ as a stabilizer. It has a purity of 98% (HPLC). The melting point is between 123-128 °C and it should be stored at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Cytotoxic Agents
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride and related compounds have been synthesized and evaluated for their potential as hypoxic cell selective cytotoxic agents. For instance, Saari et al. (1991) investigated a compound similar to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride for its toxicity towards hypoxic EMT6 mammary carcinoma cells, demonstrating its potential as a selective cytotoxic agent (Saari et al., 1991).
Versatile Applications in Chemistry
The compound is also recognized for its versatile applications in chemical reactions. For example, Fukuyama et al. (1995) described the smooth alkylation of nitrobenzenesulfonamides, highlighting their potential in the preparation of secondary amines (Fukuyama, Jow & Cheung, 1995). Additionally, Turner et al. (1999) demonstrated the successful condensation of amino-acid derived 2-nitrobenzenesulfonamides under Mitsunobu conditions, showcasing its utility in synthesizing Amadori rearrangement products (Turner et al., 1999).
Pro-apoptotic Effects in Cancer Cells
Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments, including N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride, and evaluated their in vitro anti-cancer activity. They found that these compounds could significantly reduce cell proliferation and induce the expression of pro-apoptotic genes (Cumaoğlu et al., 2015).
Use in the Preparation of Secondary Amines
The compound is also instrumental in the preparation of secondary amines from primary amines. Kurosawa et al. (2003) discussed using 2-nitrobenzenesulfonamides for N-sulfonation and the subsequent preparation of secondary amines, indicating a broad utility in organic synthesis (Kurosawa, Kan & Fukuyama, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-2-nitrobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S.ClH/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14;/h1-2,4-5,11H,3,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADJAJMVAIAKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659830 | |
| Record name | N-(3-Aminopropyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride | |
CAS RN |
863983-46-4 | |
| Record name | N-(3-Aminopropyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)


![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)



![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)

![{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine](/img/structure/B1417874.png)
